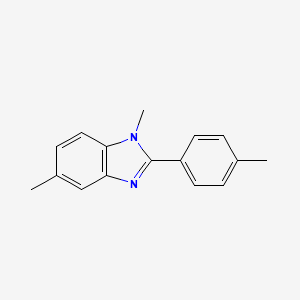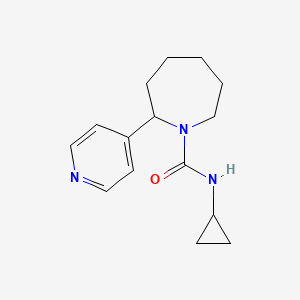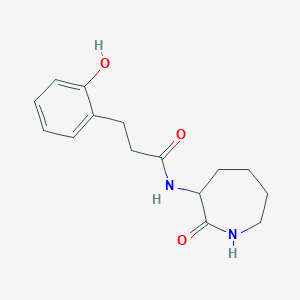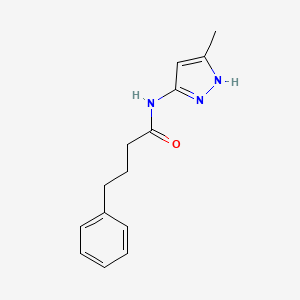![molecular formula C13H17N3O2S B7530080 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B has been shown to have beneficial effects in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine involves the inhibition of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, the compound increases the levels of these neurotransmitters in the brain, which can have beneficial effects in the treatment of neurodegenerative diseases and mood disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine are primarily related to its inhibition of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have beneficial effects on mood, cognition, and motor function. In addition, the compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine for lab experiments is its high potency and selectivity as an 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine inhibitor. This makes it a useful tool for studying the role of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine in various physiological and pathological processes. However, one limitation of the compound is that it may have off-target effects on other enzymes or receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine. One area of interest is the development of more potent and selective 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine inhibitors for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the compound's potential use in the treatment of mood disorders and other psychiatric conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine involves the reaction of 4-bromomethyl-1-phenyl-1H-pyrazole with 2-methylsulfonyl ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield and purity.
Aplicaciones Científicas De Investigación
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent and selective inhibitor of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, the compound has also been investigated for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-19(17,18)8-7-14-9-12-10-15-16(11-12)13-5-3-2-4-6-13/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMCNENOUTXVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)



![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)


